molecular formula C10H14N4 B13218251 N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine

Cat. No.: B13218251
M. Wt: 190.25 g/mol
InChI Key: TUJQUSVKLISURX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its hybrid structure. The base scaffold consists of a benzene ring substituted with two amine groups at the 1- and 3-positions, a methyl group at the 2-position, and an imidazolidin-2-ylidene moiety attached to the N1 nitrogen (Figure 1). The imidazolidin-2-ylidene group is a carbene derivative characterized by a five-membered ring containing two nitrogen atoms and a divalent carbon center.

Table 1: Key Identifiers of this compound

Property Value Source
Molecular Formula C₁₀H₁₄N₄
Molecular Weight 190.25 g/mol
CAS Registry Number 1347811-92-0
IUPAC Name This compound

Synonyms include 3-(Imidazolidin-2-ylideneamino)-2-methylaniline and 2-Methyl-1,3-benzenediamine-N1-imidazolidin-2-ylidene, though these variants are less commonly used. The compound’s SMILES string (CC1=C(C=CC=C1N)N[C]=N2CCCN2) encodes its connectivity, emphasizing the carbene’s adjacency to the aromatic amine.

Historical Context in Heterocyclic Chemistry

The synthesis of imidazolidine derivatives dates to the mid-20th century, but the incorporation of carbene moieties into such systems emerged prominently in the 2000s with advances in stable carbene chemistry. This compound represents a specialized offshoot of this research, combining the electronic stability of aromatic amines with the reactivity of N-heterocyclic carbenes (NHCs). Early patents from 2006–2012 highlight imidazoline and imidazolidine derivatives as frameworks for catalytic agents and bioactive molecules, though this specific compound gained attention later for its unique electronic properties.

The compound’s development parallels the broader exploration of imidazolidin-2-ylidenes as ligands in organometallic catalysis. For instance, 1,3-dimethylimidazol-2-ylidene (a simpler analog) demonstrated exceptional stability as a carbene ligand, inspiring derivatives with tailored steric and electronic profiles. Substituting the imidazolidine ring with a methylbenzene-diamine backbone introduced enhanced π-conjugation and nitrogen-based chelation capabilities, making it relevant for coordination chemistry applications.

Structural Relationship to Imidazolidine Derivatives

Structurally, this compound belongs to the imidazolidine family but distinguishes itself through three key features:

  • Carbene Center : The imidazolidin-2-ylidene group contains a divalent carbon atom bonded to two nitrogen atoms, enabling nucleophilic behavior and metal coordination.
  • Aromatic Substituents : The 2-methylbenzene-1,3-diamine moiety provides electron-donating amine groups and a sterically demanding methyl group, modulating the carbene’s reactivity.
  • Tautomeric Potential : The compound may exhibit tautomerism between the carbene form and protonated imidazolidine structures, though computational studies suggest the carbene form dominates in non-acidic conditions.

Figure 2: Structural Comparison with Related Compounds

  • Imidazolidine : (CH₂)₂(NH)₂CH₂ (parent compound, non-aromatic).
  • 1,3-Dimethylimidazol-2-ylidene : A stable carbene with methyl substituents (C₅H₈N₂).
  • This compound : Hybrid structure with aromatic and carbene motifs (C₁₀H₁₄N₄).

The methyl group at the benzene ring’s 2-position imposes steric hindrance, which stabilizes the carbene center against dimerization—a common degradation pathway for reactive carbenes. Additionally, the 1,3-diamine substituents enable hydrogen bonding or further functionalization, expanding the compound’s utility in supramolecular chemistry.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C10H14N4/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14)

InChI Key

TUJQUSVKLISURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC2=NCCN2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of the Aromatic Diamine Precursor

The starting aromatic diamine, 2-methylbenzene-1,3-diamine, can be prepared or procured commercially. In cases where it is synthesized, typical methods involve:

  • Reduction of corresponding dinitrobenzenes or nitroanilines using catalytic hydrogenation (e.g., 5% Pd-C under hydrogen atmosphere) or chemical reduction (e.g., tin(II) chloride dihydrate in acidic ethanol) to yield the diamine with high purity and yield (65–96%).

Formation of the Imidazolidine Ring

The imidazolidine ring is typically formed by cyclization of the aromatic diamine with reagents that provide the imidazolidin-2-ylidene moiety. Two main approaches have been reported:

Cyclization Using Di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate
  • Aromatic diamines react with an excess of di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate in the presence of triethylamine and mercuric chloride (HgCl2) in dry dimethylformamide (DMF).
  • The reaction is slow at room temperature due to poor nucleophilicity of anilines and requires heating to 60 °C to accelerate the process.
  • The reaction yields a mixture of mono- and disubstituted products, which are purified by chromatographic methods such as centrifugal preparative thin-layer chromatography or column chromatography on neutral alumina.
  • Subsequent removal of Boc-protecting groups by trifluoroacetic acid (TFA) at 0 °C yields the bis(imidazolidin-2-imine) compounds as trifluoroacetate salts.
  • Careful temperature control during deprotection is crucial to avoid cleavage of the PhN=C bond and loss of the imidazoline ring.
Pseudo-Multicomponent One-Pot Synthesis via Schiff Base Formation and Cyclization
  • This method employs trans-(R,R)-1,2-diaminocyclohexane as a model for imidazolidine synthesis, but the strategy is adaptable to aromatic diamines.
  • The diamine reacts with aromatic aldehydes to form Schiff bases in situ, followed by reduction with sodium borohydride to yield the corresponding diamine intermediate.
  • Cyclization is then induced by carbonyldiimidazole (CDI), which activates the amino groups to form the imidazolidin-2-one ring.
  • This protocol is efficient, sustainable, and offers yields between 55% and 81%, with temperature (40–70 °C) being a critical factor for optimizing yield.
  • The pseudo-multicomponent approach streamlines the synthesis by combining steps and reducing by-products, making it suitable for scale-up and green chemistry applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate with HgCl2 in DMF Diamine + di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate, Et3N, HgCl2, 60 °C Moderate (varies; low for some derivatives) Allows selective formation of bis(imidazolidin-2-imine) salts Slow reaction, incomplete conversion, requires careful deprotection
Pseudo-multicomponent one-pot (Schiff base + NaBH4 + CDI) Diamine + aromatic aldehyde (reflux in MeOH/THF), NaBH4 reduction, CDI cyclization at 40–70 °C 55–81 Streamlined, efficient, greener, scalable Sensitive to steric effects of substituents; optimization needed
Catalytic hydrogenation of nitro precursors to diamine Nitroaniline + Pd-C/H2 or SnCl2/HCl in EtOH at 50 °C 65–96 High yield, straightforward reduction Requires handling of catalysts and hydrogen

Research Findings and Notes

  • The reaction of aromatic diamines with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate proceeds slowly at room temperature, necessitating heating to improve conversion rates.
  • Removal of Boc-protecting groups must be conducted at low temperature and in aprotic solvents to avoid ring cleavage.
  • The pseudo-multicomponent method using CDI offers a more efficient and environmentally friendly route with fewer purification steps and less waste.
  • Electronic effects of substituents on the aromatic ring significantly influence the yields; electron-donating groups (e.g., methyl) stabilize intermediates and improve yields, while bulky groups can hinder cyclization.
  • Statistical optimization identified temperature as the most critical factor in the pseudo-multicomponent protocol, with stoichiometry having less impact.
  • The pseudo-multicomponent method also allows for better yields in sterically hindered compounds compared to traditional multistep methods.

Chemical Reactions Analysis

Types of Reactions

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolidin-2-one derivatives, imidazolidine, and various substituted benzene derivatives .

Mechanism of Action

The mechanism by which N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidin-2-ylidene ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the amine groups can form hydrogen bonds with biological targets, influencing their activity .

Comparison with Similar Compounds

Benzimidazole Derivatives

Examples :

  • 1-Benzyl-1H-benzo[d]imidazole-2-amine (): A fused bicyclic compound with a benzimidazole core.
  • Phenoxymethylbenzoimidazole-triazole derivatives (): Hybrid structures combining benzimidazole with triazole and thiazole moieties.

Key Differences :

  • Structure: Benzimidazoles feature a fused benzene-imidazole ring, whereas the target compound has a non-fused benzene core with a carbene substituent.
  • Electronic Properties : The carbene in the target compound provides stronger electron-donating capabilities compared to benzimidazoles, making it superior in stabilizing transition metals in catalytic cycles .
  • Applications: Benzimidazoles are often explored for medicinal applications (e.g., highlights IDO1 inhibitors), while the target compound’s carbene ligand suggests utility in organometallic catalysis .

Imidazoline Derivatives

Example :

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole (): A saturated imidazoline ring with a benzyl and thiophene substituent.

Key Differences :

  • Ring Saturation : Imidazolines are partially saturated (4,5-dihydro), whereas the carbene in the target compound arises from a deprotonated, unsaturated imidazolidine.
  • Reactivity : The carbene’s electron-rich nature enhances metal-ligand bonding compared to imidazolines, which are typically protonated and less reactive in catalysis .

Carbene Precursors (Benzimidazolium Salts)

Example :

  • N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (): A benzimidazolium salt that can generate carbenes under basic conditions.

Key Differences :

  • Stability : Benzimidazolium salts require activation (e.g., deprotonation) to form carbenes, whereas the target compound’s imidazolidin-2-ylidene is inherently stable.
  • Synthetic Routes : The target compound may be synthesized via direct cyclization, while benzimidazolium salts often involve quaternization of benzimidazoles with alkyl halides .

Imidazolidinones

Example :

  • 2-Imidazolidinone (Ethyleneurea) (): A saturated five-membered ring with a ketone group.

Key Differences :

  • Functional Groups: Imidazolidinones contain a carbonyl group, rendering them electrophilic, whereas the target compound’s carbene is nucleophilic.
  • Applications: Imidazolidinones are used in agrochemicals and polymers, while the target compound’s applications are likely in catalysis or as a ligand .

Diamine Derivatives

Examples :

  • N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride (): A propane-1,3-diamine derivative with a nitroaryl substituent.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A benzamide with an N,O-bidentate directing group.

Key Differences :

  • Substituent Effects : The target compound’s carbene substituent enhances metal coordination compared to simple diamines or amides.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituent Electronic Properties Primary Applications
Target Compound Benzene-1,3-diamine Imidazolidin-2-ylidene Strong σ-donor, weak π-acceptor Catalysis, Ligand Design
Benzimidazoles () Fused benzene-imidazole Varied (e.g., triazole) Moderate donor/acceptor Medicinal Chemistry
Imidazolines () Saturated imidazoline Thiophene, benzyl Protonated, less reactive Chiral Ligands
Benzimidazolium Salts () Benzimidazolium Thiocarbonothioyl Pre-carbene, requires activation Carbene Precursors
Imidazolidinones () Saturated with ketone Carbonyl Electrophilic Agrochemicals, Polymers
Diamines () Alkyl/aryl diamines Hydroxy, nitro Basic, coordinating C–H Functionalization

Biological Activity

N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound can be characterized by its unique imidazolidinylidene structure, which contributes to its reactivity and interaction with biological targets. The compound possesses a molecular formula that includes multiple functional groups conducive to biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff bases, a category that includes this compound. These compounds demonstrate significant efficacy against various bacterial strains. For example:

  • Study Findings : A series of Schiff bases synthesized from salicylaldehyde and different amines exhibited varying degrees of antibacterial activity. The imidazolidinylidene derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that imidazolidine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth.

  • Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have been reported to exhibit anti-inflammatory properties.

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, thus contributing to its therapeutic effects in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Data Summary

Activity Type Findings Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

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